molecular formula C16H15F3N2O2 B2898479 4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 439111-99-6

4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2898479
CAS No.: 439111-99-6
M. Wt: 324.303
InChI Key: ZFWGSWIUTGBGSC-UHFFFAOYSA-N
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Description

4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is a pyrrole-based carboxamide derivative featuring a trifluoromethyl-substituted benzyl group at the nitrogen position and a propionyl substituent at the 4-position of the pyrrole ring. Its molecular structure combines a pyrrole core with a carboxamide linkage, a trifluoromethylbenzyl moiety, and a ketone-functionalized side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propionyl group may influence electronic properties and solubility.

Properties

IUPAC Name

4-propanoyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c1-2-14(22)11-7-13(20-9-11)15(23)21-8-10-4-3-5-12(6-10)16(17,18)19/h3-7,9,20H,2,8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWGSWIUTGBGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacokinetic profiles based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14F3N3O2
  • Molecular Weight : 323.29 g/mol

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer activity. For instance, a series of pyrrole derivatives were synthesized and evaluated for their efficacy against various cancer cell lines. The findings suggest that modifications in the pyrrole structure can enhance anticancer effects, particularly against breast and melanoma cancers.

  • Case Study : A study synthesized a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives and tested them on the NCI-60 panel. Among these, specific derivatives showed significant growth inhibition in MDA-MB-435 (melanoma) and MDA-MB-468 (breast cancer) cell lines, with growth inhibition rates reaching up to 62.46% and 40.24%, respectively .

The mechanism by which this compound exerts its biological effects is likely multifactorial:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that certain pyrrole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Modulation of Enzyme Activity : The compound may act as a modulator of fatty acid amide hydrolase (FAAH), which is implicated in various physiological processes including pain and anxiety management .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential.

PropertyFindings
AbsorptionPredicted good oral bioavailability
DistributionLikely to distribute widely due to lipophilicity
MetabolismPotential for hepatic metabolism; further studies needed
ExcretionPrimarily renal excretion expected

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related pyrrole carboxamides, such as N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide (DM-20) . Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Property 4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide DM-20
Core Structure 1H-pyrrole-2-carboxamide 1H-pyrrole-3-carboxamide
Substituents on Pyrrole 4-propionyl 2,4-dimethyl; 1-(4-(trifluoromethyl)benzyl)
Benzyl Group Position 3-(trifluoromethyl)benzyl 4-(trifluoromethyl)benzyl
Additional Functional Groups None 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-ylmethyl
Molecular Weight (Da) ~356.3 (estimated) ~533.5 (reported)
Key Spectral Data Not available 1H NMR: δ 2.18 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 6.85 (s, 1H, pyrrole)

Key Differences and Implications

Substituent Position and Electronic Effects: The 3-(trifluoromethyl)benzyl group in the target compound vs. the 4-(trifluoromethyl)benzyl in DM-20 alters steric and electronic interactions. The 4-propionyl group introduces a ketone, which could increase polarity and hydrogen-bonding capacity compared to DM-20’s 2,4-dimethyl substituents. This may improve aqueous solubility but reduce membrane permeability.

In contrast, the target compound lacks these groups, implying a different mechanism or target profile.

Synthetic Complexity: DM-20’s multi-component structure (e.g., dihydropyridinone linkage) likely requires more complex synthetic steps compared to the target compound’s simpler pyrrole-carboxamide scaffold.

Metabolic Stability :

  • Both compounds benefit from trifluoromethyl groups, which resist oxidative metabolism. However, DM-20’s methyl and methoxy groups may introduce additional metabolic liabilities (e.g., demethylation pathways).

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